- Synthesis of N-formylmaleamic acid and some related N-formylamides, Journal of Chemical Research, 2008, (3), 170-172

Cas no 94670-39-0 (Rebamipide N-formylbenzamide)

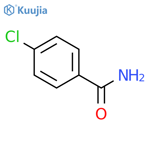

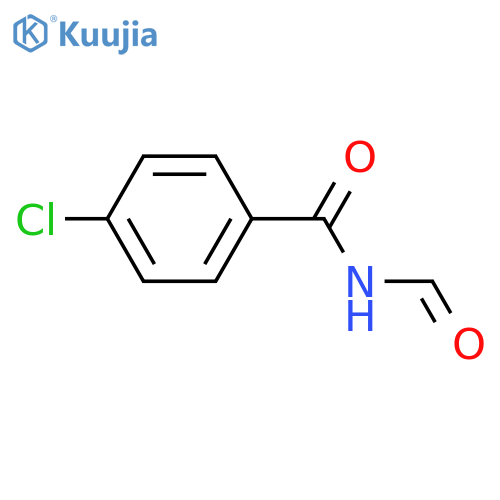

Rebamipide N-formylbenzamide structure

Produktname:Rebamipide N-formylbenzamide

CAS-Nr.:94670-39-0

MF:C8H6ClNO2

MW:183.591741085052

CID:4557687

Rebamipide N-formylbenzamide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-chloro-N-formylbenzamide

- Rebamipide impurity 2

- 4-Chloro-N-formylbenzamide (ACI)

- Rebamipide N-formylbenzamide

-

- Inchi: 1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-5H,(H,10,11,12)

- InChI-Schlüssel: QAXGLJCRHCRDDO-UHFFFAOYSA-N

- Lächelt: O=CNC(C1C=CC(Cl)=CC=1)=O

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 1

- Komplexität: 176

- Topologische Polaroberfläche: 46.2

- XLogP3: 1.6

Rebamipide N-formylbenzamide Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:Store at recommended temperature

Rebamipide N-formylbenzamide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | R234590-25mg |

4-Chloro-N-formylbenzamide |

94670-39-0 | 25mg |

$ 173.00 | 2023-09-06 | ||

| TRC | R234590-250mg |

4-Chloro-N-formylbenzamide |

94670-39-0 | 250mg |

$ 1378.00 | 2023-09-06 | ||

| TRC | R234590-10mg |

Rebamipide N-formylbenzamide |

94670-39-0 | 10mg |

$ 1240.00 | 2022-06-03 | ||

| TRC | R234590-100mg |

4-Chloro-N-formylbenzamide |

94670-39-0 | 100mg |

$ 800.00 | 2023-09-06 | ||

| TRC | R234590-1mg |

Rebamipide N-formylbenzamide |

94670-39-0 | 1mg |

$ 155.00 | 2022-06-03 |

Rebamipide N-formylbenzamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 21 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Lead tetraacetate Solvents: Acetic acid , Acetic anhydride

Referenz

- The formation and metabolism of N-hydroxymethyl compounds. Part 8. The oxidative decarboxylation of N-aroylglycines to N-(acetoxymethyl)benzamides and N-formylbenzamides with lead(IV) acetate, Journal of Organic Chemistry, 1986, 51(16), 3196-201

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Phenylsilane Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2,4-diphenyl-, inner salt Solvents: Dimethyl sulfoxide , Acetonitrile ; 24 h, 1 atm, rt

Referenz

- Metal-Free Catalytic Formylation of Amides Using CO2 under Ambient Conditions, ACS Catalysis, 2018, 8(12), 11999-12003

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Oxygen , Ammonium chloride Catalysts: Cupric chloride Solvents: Nitromethane ; 72 h, rt

1.2 Reagents: Sodium thiosulfate ; rt

1.2 Reagents: Sodium thiosulfate ; rt

Referenz

- Photoredox aerobic oxidation of unreactive amine derivatives through LMCT excitation of copper dichloride, Organic Chemistry Frontiers, 2022, 9(18), 4924-4931

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Water , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Dichloromethane ; 9 h, 40 °C

Referenz

- Visible-Light-Driven Oxidation of N -Alkylamides to Imides Using Oxone/H2O and Catalytic KBr, Synthesis, 2018, 50(15), 2999-3005

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Screening on reactivity of organic pesticides with ozone in water and their products, Japanese Journal of Toxicology and Environmental Health, 1993, 39(6), 522-33

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide , Water ; 5 - 6 h, 80 °C

Referenz

- Otherwise inert reaction of sulfonamides/carboxamides with formamides via proton transfer-enhanced reactivity, Organic & Biomolecular Chemistry, 2013, 11(15), 2460-2465

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Ammonium persulfate Catalysts: Silver nitrate Solvents: Chloroform , Water ; rt → 60 °C; 1 h

Referenz

- A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O82-, Journal of Chemical Research, 2006, (11), 738-739

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Catalysts: Potassium , 2557091-43-5 Solvents: Acetonitrile ; 20 min, rt

1.2 Reagents: Phenylsilane ; 12 h, 1 atm, rt

1.2 Reagents: Phenylsilane ; 12 h, 1 atm, rt

Referenz

- Designing a Cr-catalyst bearing redox non-innocent phenalenyl-based ligand towards hydrosilylative CO2 functionalization, Chemical Communications (Cambridge, 2020, 56(89), 13788-13791

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Oxygen , Ammonium chloride Catalysts: Cupric chloride Solvents: Nitromethane , Water ; 72 h, rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

Referenz

- Preparation of N-formylamide, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Iodine ; 5 min, 120 °C

1.2 Reagents: Ammonium persulfate ; 10 min, 120 °C

1.2 Reagents: Ammonium persulfate ; 10 min, 120 °C

Referenz

- Iodine and ammonium persulfate mediated activation of DMSO: an approach to N-formylation of amides and synthesis of isatins, Organic & Biomolecular Chemistry, 2022, 20(42), 8197-8202

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Phenylsilane Catalysts: 2,3-Dihydro-1,3-dimethyl-2-(phenylphosphinidene)-1H-imidazole Solvents: Dimethyl sulfoxide , Acetonitrile ; 1 atm, -78 °C → rt; 24 h, 1 atm, rt

Referenz

- An NHC-Stabilised Phosphinidene for Catalytic Formylation: A DFT-Guided Approach, Chemistry - A European Journal, 2021, 27(45), 11656-11662

Rebamipide N-formylbenzamide Raw materials

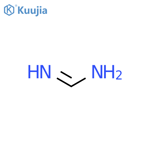

- methanimidamide

- 4-chloro-N-methylbenzamide

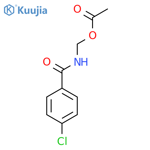

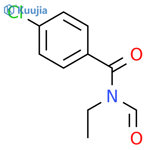

- Benzamide, 4-chloro-N-ethyl-N-formyl-

- 4-Chlorobenzamide

- [(4-chlorophenyl)formamido]acetic acid

- Dimethyl sulfoxide

Rebamipide N-formylbenzamide Preparation Products

Rebamipide N-formylbenzamide Verwandte Literatur

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

2. Book reviews

-

3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

94670-39-0 (Rebamipide N-formylbenzamide) Verwandte Produkte

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

Empfohlene Lieferanten

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Heyuan Broad Spectrum Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Enjia Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

PRIBOLAB PTE.LTD

Gold Mitglied

CN Lieferant

Reagenz

Shanghai Joy Biotech Ltd

Gold Mitglied

CN Lieferant

Großmenge